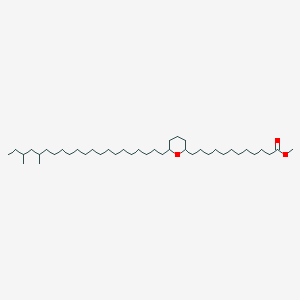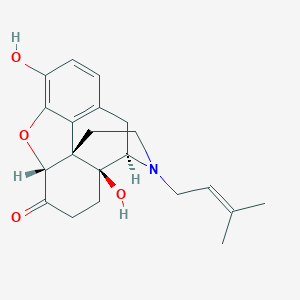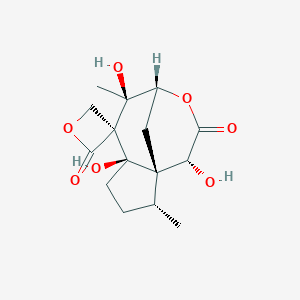
2-Amino-6-tert-butyl-4-methyl-phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-6-tert-butyl-4-methyl-phenol, also known as tert-butyl-2-aminophenol or TBAP, is an important organic compound used in a variety of scientific research applications. TBAP is an aromatic compound with a phenolic structure, which is characterized by its high reactivity and stability. It is used in a range of laboratory experiments, including organic chemistry, biochemistry, and pharmacology. TBAP is also used as a reagent in numerous synthesis reactions and as a catalyst in several biochemical processes.
Wissenschaftliche Forschungsanwendungen
Environmental Occurrence and Toxicity
Synthetic phenolic antioxidants (SPAs), including compounds similar to 2-Amino-6-tert-butyl-4-methyl-phenol, have been studied for their environmental presence, human exposure, and potential toxicity. These compounds, used to extend product shelf life, are found in various environmental matrices and human tissues, indicating widespread exposure. Some SPAs may exhibit hepatic toxicity, endocrine disruption, or carcinogenicity, highlighting the need for novel SPAs with lower toxicity and environmental impact Runzeng Liu & S. Mabury (2020).
Natural Sources and Bioactivities
2,4-Di-tert-butylphenol and its analogs, including this compound, are produced by various organisms and exhibit significant bioactivity. These compounds, found in a wide range of species, display potent toxicity against many organisms, suggesting a role in endocidal regulation. This review emphasizes the importance of understanding the natural sources and bioactivities of these compounds for potential applications in controlling pests and diseases Fuqiang Zhao et al. (2020).
Chemosensory Applications
4-Methyl-2,6-diformylphenol, a compound structurally related to this compound, serves as a platform for developing chemosensors. These sensors detect various analytes with high selectivity and sensitivity, demonstrating the potential of phenolic derivatives in analytical and environmental monitoring applications P. Roy (2021).
Antioxidant and Anti-inflammatory Properties
The review of Chlorogenic Acid (CGA) underscores the broad biological and pharmacological effects of phenolic compounds, including antioxidant, anti-inflammatory, and various protective roles against chronic diseases. CGA, like other phenolic acids, modulates lipid and glucose metabolism, offering insights into the therapeutic potential of phenolic compounds for treating metabolic disorders M. Naveed et al. (2018).
Wirkmechanismus
Target of Action
It’s known that this compound is used for proteomics research , suggesting it may interact with proteins or enzymes in the body.
Mode of Action
It’s known to be a biochemical used in proteomics research , indicating it may interact with proteins or enzymes, potentially altering their function or activity.
Eigenschaften
IUPAC Name |
2-amino-6-tert-butyl-4-methylphenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-7-5-8(11(2,3)4)10(13)9(12)6-7/h5-6,13H,12H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUFHKFVBPSAABK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)N)O)C(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30344388 |
Source


|
| Record name | 2-Amino-6-tert-butyl-4-methyl-phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30344388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19059-89-3 |
Source


|
| Record name | 2-Amino-6-tert-butyl-4-methyl-phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30344388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2-{[Methyl(phenyl)amino]carbonyl}benzoic acid](/img/structure/B99758.png)




![3,8-Diazabicyclo[3.2.1]octane-3-ethanol, 8-methyl-](/img/structure/B99766.png)
